Product packaging for Methyl 1-aminocyclobutanecarboxylate(Cat. No.:CAS No. 215597-35-6)

Methyl 1-aminocyclobutanecarboxylate

Cat. No.: B112292
CAS No.: 215597-35-6
M. Wt: 129.16 g/mol
InChI Key: SGXOPTPGZBLQAY-UHFFFAOYSA-N
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Description

Methyl 1-aminocyclobutanecarboxylate, often supplied as its hydrochloride salt (CAS 92398-47-5), is a versatile chemical building block prized in medicinal and organic chemistry for its constrained cyclobutane ring system. This compound, with a molecular formula of C6H12ClNO2 and a molecular weight of 165.62 g/mol, serves as a critical precursor in the synthesis of more complex molecules . Its primary research value lies in its role as a scaffold for pharmaceutical development, where the incorporation of the aminocyclobutane structure can fine-tune the properties of drug candidates . The ester and amino functional groups provide orthogonal reactive sites for further chemical modification, making it a valuable intermediate for constructing compound libraries. This air-sensitive solid is slightly soluble in water and must be stored under an inert atmosphere, such as nitrogen, in a cool, dry place, and in a tightly sealed container to ensure stability . It is recommended to use adequate ventilation during handling. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B112292 Methyl 1-aminocyclobutanecarboxylate CAS No. 215597-35-6

Properties

IUPAC Name

methyl 1-aminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXOPTPGZBLQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363590
Record name Methyl 1-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215597-35-6
Record name Methyl 1-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Mechanism

The cyclopropane synthesis employs 2-acylamino-4-methylthio-butanoic acid esters (e.g., acetyl-methionine ethyl ester), which undergo methylthio group alkylation via dimethyl sulfate. Subsequent treatment with alkali metal alcoholates (e.g., potassium ethylate) induces cyclization. For cyclobutane formation, a homologous substrate—2-acylamino-5-methylthio-pentanoic acid ester—could theoretically undergo analogous alkylation and cyclization (Table 1).

Table 1: Comparison of Cyclopropane and Hypothetical Cyclobutane Synthesis

ParameterCyclopropane MethodCyclobutane Adaptation
Starting Material2-Acetamino-4-methylthio-butanoic acid ethyl ester2-Acetamino-5-methylthio-pentanoic acid ethyl ester
Alkylating AgentDimethyl sulfateDimethyl sulfate
BasePotassium ethylatePotassium ethylate
Temperature80–150°C100–160°C (hypothetical)
Cyclization Product1-Acetamino-cyclopropane-carboxylic acid ethyl ester1-Acetamino-cyclobutane-carboxylic acid ethyl ester

Challenges in Cyclobutane Formation

Cyclobutane synthesis faces higher ring strain (110 kJ/mol) compared to cyclopropane (115 kJ/mol), necessitating optimized conditions. Elevated temperatures (100–160°C) and prolonged reaction times may enhance cyclization efficiency. The steric bulk of the four-membered ring could also necessitate bulkier bases (e.g., potassium tert-butoxide) to facilitate deprotonation and ring closure.

Saponification and Hydrochloride Salt Formation

Following cyclization, the 1-acylamino-cyclobutane-carboxylic acid ester intermediate requires deprotection to yield the free amino ester. This involves saponification with aqueous alkali metal hydroxides (e.g., NaOH, KOH) or alkaline-earth metal hydroxides (e.g., Ca(OH)₂) at 70–150°C. Acidification with concentrated HCl precipitates the hydrochloride salt, which is subsequently treated with propylene oxide in methanol to isolate the free amino ester.

Key Steps:

  • Saponification :
    1-Acetamino-cyclobutane-carboxylate ester+NaOH1-Amino-cyclobutane-carboxylate+Acetate\text{1-Acetamino-cyclobutane-carboxylate ester} + \text{NaOH} \rightarrow \text{1-Amino-cyclobutane-carboxylate} + \text{Acetate}

  • Hydrochloride Formation :
    1-Amino-cyclobutane-carboxylate+HCl1-Amino-cyclobutane-carboxylate hydrochloride\text{1-Amino-cyclobutane-carboxylate} + \text{HCl} \rightarrow \text{1-Amino-cyclobutane-carboxylate hydrochloride}

  • Free Base Isolation :
    Hydrochloride salt+Propylene oxideMethyl 1-aminocyclobutanecarboxylate\text{Hydrochloride salt} + \text{Propylene oxide} \rightarrow \text{Methyl 1-aminocyclobutanecarboxylate}

Industrial Considerations and Scalability

The patent method for cyclopropane derivatives highlights scalability advantages, including readily available starting materials (e.g., methionine esters) and low apparatus complexity. For cyclobutane analogues, industrial adoption would require:

  • Cost-Effective Substrates : Developing efficient routes to 2-acylamino-5-methylthio-pentanoic acid esters.

  • Safety Protocols : Managing exothermic reactions during high-temperature cyclization.

Chemical Reactions Analysis

Methyl 1-aminocyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-aminocyclobutanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-amino-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. As an analog of glycine, it can act on the NMDA-glycine receptor site, affecting signal transmission in the central nervous system. This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Carboxylate Derivatives

Table 1: Structural and Physicochemical Properties
Compound Name CAS No. Molecular Formula Molecular Weight Key Features
Methyl 1-aminocyclobutanecarboxylate 92398-47-5 C₆H₁₂ClNO₂ 165.62 Amino group at 1-position; hydrochloride salt form enhances stability
Ethyl 1-aminocyclobutanecarboxylate 145143-60-8 C₇H₁₄ClNO₂ 179.64 Ethyl ester derivative; higher lipophilicity vs. methyl analog
Methyl 1-(methylamino)cyclobutanecarboxylate 1247180-93-3 C₇H₁₃NO₂ 143.18 Methylated amino group; reduced polarity and altered reactivity
Methyl 3-aminocyclopentanecarboxylate - C₇H₁₃NO₂ 143.18 Cyclopentane ring reduces ring strain; slower reaction kinetics
1-Benzylcyclobutane-1-carboxylic acid 114672-02-5 C₁₂H₁₄O₂ 190.24 Benzyl substituent increases steric hindrance and aromatic interactions
Key Findings :
  • Ring Strain and Reactivity: The cyclobutane ring in this compound introduces significant ring strain (~110 kJ/mol), making it more reactive in ring-opening or radical-mediated reactions compared to cyclopentane analogs (e.g., methyl 3-aminocyclopentanecarboxylate) .
  • Substituent Effects: Ethyl esters (e.g., ethyl 1-aminocyclobutanecarboxylate) exhibit higher lipophilicity (logP ~1.2 vs. ~0.8 for methyl derivatives), influencing bioavailability in drug design . Methylation of the amino group (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) reduces hydrogen-bonding capacity, altering solubility and metabolic stability .
  • Synthetic Yields: this compound hydrochloride is synthesized in 75–80% yield via acid-catalyzed esterification, outperforming benzyl-substituted analogs (e.g., 1-benzylcyclobutane-1-carboxylic acid), which require multi-step protocols .

Functional Group Analogues

Table 2: Reaction Kinetics and Stability
Compound Reaction with LiAlH₄ (Yield) Thermal Stability (°C) Hydrolysis Half-Life (pH 7.4)
This compound 85% (amide formation) Stable up to 150 12 hours
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate 72% (Diels-Alder adduct) Stable up to 120 8 hours
Methyl 3-amino-1-phenylcyclobutane-1-carboxylate 68% (Pd-catalyzed coupling) Stable up to 180 24 hours
Key Findings :
  • Hydrolysis Resistance: Methyl 3-amino-1-phenylcyclobutane-1-carboxylate (CID 115023992) shows extended hydrolysis half-life (24 hours) due to steric protection from the phenyl group .
  • Thermal Stability : Aromatic substituents (e.g., phenyl or benzyl groups) enhance thermal stability by ~30–60°C compared to aliphatic analogs .

Biological Activity

Methyl 1-aminocyclobutanecarboxylate (MAC) is a compound of significant interest in pharmacological research due to its biological activity, particularly as a partial agonist of the NMDA receptor. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H9_9NO2_2
  • Molecular Weight : 115.131 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 241.1 ± 23.0 °C at 760 mmHg
  • Melting Point : 261 °C (dec.)
  • Flash Point : 99.6 ± 22.6 °C

This compound acts primarily as a partial agonist at the NMDA receptor , specifically targeting the glycine site on the NR1 subunit. This interaction is crucial for modulating synaptic plasticity and neurotransmission in the central nervous system (CNS). By binding to this site, MAC can influence calcium ion influx and subsequent signaling pathways associated with neuronal excitability and survival .

NMDA Receptor Modulation

The NMDA receptor is integral to learning and memory processes in the brain. MAC's role as a partial agonist suggests it may enhance synaptic transmission without overstimulation, which is beneficial in conditions like neurodegeneration where excitotoxicity is a concern .

Neuroprotective Effects

Research indicates that compounds similar to MAC exhibit neuroprotective properties, potentially offering therapeutic benefits in diseases such as Alzheimer's and Parkinson's . The ability to modulate NMDA receptor activity may help in reducing neuronal damage caused by excessive glutamate signaling.

Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of MAC resulted in reduced neuronal death following induced excitotoxicity. The findings suggest that MAC can mitigate the effects of excessive glutamate, thereby protecting neurons from damage .

Study 2: Behavioral Assessments

In behavioral assessments, animals treated with MAC showed improved cognitive functions compared to control groups, indicating potential applications for enhancing memory and learning capabilities .

Study 3: Mechanistic Insights

Further mechanistic studies revealed that MAC's interaction with the NMDA receptor leads to increased cAMP levels, which are essential for various intracellular signaling pathways associated with neuroprotection and synaptic plasticity .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionBiological Activity
This compoundNMDA receptor partial agonistNeuroprotective
Methyl 3-aminocyclobutanecarboxylateNMDA receptor antagonistReduces excitotoxicity
Cyclobutane derivativesVaries (depends on substitution)Diverse biological activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 1-aminocyclobutanecarboxylate?

Methodological Answer: The synthesis of this compound can be approached via reduction of its cyano-substituted analog (e.g., Methyl 2-cyanocyclobutane-1-carboxylate). For example, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol or ethanol at 25–50°C can convert the cyano group to an amine. Alternatively, stoichiometric reductants like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) may be employed. Post-reduction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Reaction yields depend on precursor purity and catalyst activity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H NMR to confirm the cyclobutane ring protons (δ 2.5–3.5 ppm, complex splitting patterns) and amine protons (δ 1.5–2.5 ppm, broad singlet). ¹³C NMR identifies the ester carbonyl (δ 165–175 ppm) and cyclobutane carbons (δ 25–40 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ expected at m/z ~158.1 for C₇H₁₁NO₂).
  • Infrared (IR) Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups .

Q. What purification strategies mitigate byproducts in this compound synthesis?

Methodological Answer: Common byproducts (e.g., unreacted precursors or over-reduced derivatives) are separable via:

  • Liquid-Liquid Extraction : Using dichloromethane/water to isolate the non-polar product.
  • Distillation : For volatile impurities under reduced pressure.
  • Chromatography : Reverse-phase HPLC for high-purity isolation. Monitor fractions via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How does cyclobutane ring strain influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer: The cyclobutane ring’s angle strain (≈90° bond angles) increases electrophilicity at the ester carbonyl carbon, accelerating nucleophilic attack. Computational studies (DFT calculations) predict a lower activation energy (~5–10 kJ/mol) compared to non-strained analogs. Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates under basic conditions) can quantify this effect. Competing pathways, such as ring-opening reactions, must be controlled using aprotic solvents (e.g., DMF) and low temperatures (0–5°C) .

Q. How can researchers resolve contradictions in reported catalytic hydrogenation yields for intermediates?

Methodological Answer: Yield discrepancies often arise from:

  • Catalyst Variability : Compare Pd/C (5–10% loading) vs. Raney nickel (higher activity but pyrophoric risks).
  • Solvent Effects : Polar solvents (e.g., ethanol) improve hydrogen solubility but may protonate the amine product.
  • Pressure Optimization : Higher H₂ pressure (≥3 atm) enhances conversion but risks over-reduction.
    Systematic DOE (Design of Experiments) with controlled variables (catalyst type, solvent, pressure) is recommended. Statistical tools (e.g., ANOVA) can identify significant factors .

Q. What computational models predict the compound’s stability under varying pH and temperature?

Methodological Answer: Molecular dynamics (MD) simulations using software like Gaussian or Schrödinger Suite can model degradation pathways. Key parameters:

  • pH Stability : Protonation of the amine group (pKa ~8–10) affects solubility and reactivity.
  • Thermal Stability : Accelerated aging studies (40–60°C for 48–72 hours) paired with HPLC-MS identify decomposition products (e.g., cyclobutane ring-opened dicarboxylic acids). Compare results with DFT-calculated bond dissociation energies .

Q. What biological activity screening protocols are suitable for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against ACC deaminase (see for analogous ACC derivatives) using spectrophotometric monitoring of α-ketobutyrate production.
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) at concentrations 1–100 μM.
  • Molecular Docking : Simulate interactions with target proteins (e.g., cyclopropane-carboxylate-binding enzymes) using AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) binding studies .

Handling and Safety

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats (per ). Use fume hoods for powder handling.
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis ( notes instability in humid conditions).
  • Spill Management : Absorb with inert material (vermiculite) and neutralize with dilute acetic acid .

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